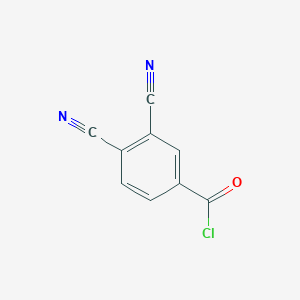
3,4-Dicyanobenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dicyanobenzoyl chloride: is an organic compound with the molecular formula C9H3ClN2O It is a derivative of benzoyl chloride, where the benzene ring is substituted with two cyano groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dicyanobenzoyl chloride typically involves the chlorination of 3,4-dicyanobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the 3,4-dicyanobenzoic acid with thionyl chloride, which results in the formation of this compound and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dicyanobenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-dicyanobenzoic acid and hydrochloric acid.
Reduction: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzamides, esters, or thioesters.
Hydrolysis: 3,4-Dicyanobenzoic acid.
Reduction: 3,4-Diaminobenzoyl chloride.
Aplicaciones Científicas De Investigación
3,4-Dicyanobenzoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is employed in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: The compound is used in the development of drugs and therapeutic agents due to its ability to form various derivatives with biological activity.
Chemical Biology: It is utilized in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 3,4-Dicyanobenzoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the benzoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The cyano groups also contribute to the compound’s reactivity by stabilizing the intermediate species formed during reactions.
Comparación Con Compuestos Similares
3,4-Dichlorobenzoyl chloride: Similar in structure but with chlorine atoms instead of cyano groups.
3,4-Dimethoxybenzoyl chloride: Contains methoxy groups instead of cyano groups.
3,5-Dicyanobenzoyl chloride: Similar structure with cyano groups at the 3 and 5 positions.
Uniqueness: 3,4-Dicyanobenzoyl chloride is unique due to the presence of cyano groups, which impart distinct electronic properties and reactivity. The cyano groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and material science.
Propiedades
Número CAS |
437552-35-7 |
|---|---|
Fórmula molecular |
C9H3ClN2O |
Peso molecular |
190.58 g/mol |
Nombre IUPAC |
3,4-dicyanobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O/c10-9(13)6-1-2-7(4-11)8(3-6)5-12/h1-3H |
Clave InChI |
FUQQNZDXUMWAJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)Cl)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















